molecular formula C7H5ClN4O2 B3187666 7-chloro-2-methyl-6-nitro-3H-imidazo[4,5-b]pyridine CAS No. 1638760-41-4

7-chloro-2-methyl-6-nitro-3H-imidazo[4,5-b]pyridine

Cat. No.: B3187666
CAS No.: 1638760-41-4
M. Wt: 212.59 g/mol
InChI Key: LZAOJTPFRZCLHU-UHFFFAOYSA-N
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Description

7-Chloro-2-methyl-6-nitro-3H-imidazo[4,5-b]pyridine is a chemical compound intended for research and further manufacturing use exclusively. It is not meant for diagnostic or therapeutic applications. This molecule belongs to the imidazo[4,5-b]pyridine family, a scaffold of high importance in medicinal chemistry due to its structural resemblance to naturally occurring purines . This similarity allows derivatives to interact with a variety of biological targets, making them privileged structures in drug discovery . While specific biological data for this nitro-substituted derivative may be limited, imidazo[4,5-b]pyridine derivatives are extensively investigated for their antitumor properties . They can function as inhibitors for several key cellular proteins, including various serine/threonine kinases like Aurora A kinase, and have been explored as potent tubulin polymerization inhibitors that target the colchicine-binding site, demonstrating promising antiproliferative activity against human cancer cell lines . The presence of reactive sites on the core structure, such as the chloro and nitro groups, makes this compound a valuable chemical intermediate or building block for the synthesis of more complex molecules. Researchers can utilize it to create diverse libraries of compounds for structure-activity relationship (SAR) studies, particularly in the development of novel therapeutic agents. The structural features of this compound underscore its potential value in ongoing research within organic synthesis and pharmaceutical development laboratories.

Properties

IUPAC Name

7-chloro-2-methyl-6-nitro-1H-imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4O2/c1-3-10-6-5(8)4(12(13)14)2-9-7(6)11-3/h2H,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZAOJTPFRZCLHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2N1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801216210
Record name 3H-Imidazo[4,5-b]pyridine, 7-chloro-2-methyl-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801216210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638760-41-4
Record name 3H-Imidazo[4,5-b]pyridine, 7-chloro-2-methyl-6-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638760-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Imidazo[4,5-b]pyridine, 7-chloro-2-methyl-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801216210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-methyl-6-nitro-3H-imidazo[4,5-b]pyridine typically involves the cyclization of 2,3-diaminopyridine derivatives. One common method starts with the nucleophilic substitution of halogen in the pyridine ring activated by a nitro group. The nitro group is then reduced to form the required 2,3-diaminopyridine derivative. This intermediate undergoes acylation followed by cyclization to form the imidazo[4,5-b]pyridine scaffold .

Industrial Production Methods

Industrial production methods for this compound often involve the use of commercially available starting materials such as 2-chloro-3-nitropyridine. The process includes nucleophilic substitution, reduction, and cyclization steps, which are optimized for large-scale production .

Mechanism of Action

The mechanism of action of 7-chloro-2-methyl-6-nitro-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological receptors, potentially inhibiting or activating specific pathways. For example, it may act as an antagonist or agonist for certain receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Key Observations :

  • The nitro group at position 6 in the target compound distinguishes it from analogs with amino, chloro, or phenyl substituents.
  • Chlorine at position 7 may enhance stability and lipophilicity compared to position 2 or 5 substitutions .

Carcinogenicity and Mutagenicity

  • PhIP and MeIQx: Amino-substituted imidazo[4,5-b]pyridines are potent dietary carcinogens, forming DNA adducts via CYP1A2-mediated N-hydroxylation . PhIP induces colon and mammary tumors in rodents .
  • Nitro-Substituted Analogs: Nitro groups may undergo nitroreduction to form reactive intermediates (e.g., hydroxylamines), which could bind DNA. However, direct evidence for the target compound’s carcinogenicity is lacking.

Metabolism and Excretion

  • CYP1A2 Role: For PhIP and MeIQx, CYP1A2 accounts for 70–91% of metabolic clearance via N-hydroxylation .
  • Excretion: PhIP and MeIQx are rapidly excreted in urine (1–2% unchanged), with interindividual variability linked to CYP1A2 activity . The target compound’s higher lipophilicity (due to Cl and NO₂) may delay excretion, increasing systemic exposure.

Therapeutic Potential

Imidazo[4,5-b]pyridine derivatives have explored anti-inflammatory and anticancer applications:

  • Anti-inflammatory : Patent EP18077677 highlights imidazo[4,5-b]pyridines for inflammatory disorders, suggesting the nitro group could modulate target binding (e.g., kinase inhibition) .
  • Anticancer : Thiazolo[4,5-b]pyridines (structurally related) show cytotoxicity, with substituents like methyl and phenylazo groups enhancing activity . The nitro group in the target compound may act as a radiosensitizer or prodrug moiety.

Data Tables

Table 1: Metabolic Comparison of Imidazo[4,5-b]pyridine Derivatives

Compound Key Metabolic Pathway CYP1A2 Involvement Urinary Excretion (% Unchanged)
PhIP N-hydroxylation 70% 1.1 ± 0.5%
MeIQx N-hydroxylation 91% 2.1 ± 1.1%
7-Cl-2-Me-6-NO₂-imidazo[4,5-b]pyridine (Predicted) Nitroreduction, conjugation Low <1% (estimated)

Biological Activity

7-Chloro-2-methyl-6-nitro-3H-imidazo[4,5-b]pyridine is a heterocyclic compound belonging to the imidazopyridine family. Its unique structure, characterized by a fused imidazole and pyridine ring system, positions it as a significant candidate in medicinal chemistry and biological research. This article explores its synthesis, biological activities, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C7_7H5_5ClN4_4O2_2
  • Molecular Weight : 212.6 g/mol
  • CAS Number : 1638760-41-4
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves:

  • Nucleophilic Substitution : Starting from 2-chloro-3-nitropyridine.
  • Reduction : Reducing the nitro group to form a 2,3-diaminopyridine derivative.
  • Cyclization : The final cyclization step forms the imidazo[4,5-b]pyridine scaffold.

This method allows for the introduction of various substituents, enhancing the compound's versatility for further modifications .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against various bacterial strains. It shows potential as a lead compound for developing new antibacterial agents .

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, it has been evaluated against MDA-MB-231 breast cancer cells and exhibited enhanced caspase-3 activity at concentrations as low as 10 µM .

Cell LineIC50_{50} (µM)Mechanism of Action
MDA-MB-23110Apoptosis induction via caspase activation
A5490.71Microtubule destabilization
HCT1160.39Aurora-A kinase inhibition

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Receptor Binding : The compound may act as an antagonist or agonist for certain receptors.
  • Microtubule Destabilization : Evidence suggests that it can disrupt microtubule assembly, which is critical for cell division and proliferation .

Case Studies

  • Anticancer Efficacy in Preclinical Models : A study demonstrated that oral administration of related imidazopyridine compounds inhibited tumor growth in FLT3-positive acute myeloid leukemia xenografts .
  • Antimicrobial Screening : In another study, derivatives of this compound were screened against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL .

Q & A

Q. What are the common synthetic routes for preparing 7-chloro-2-methyl-6-nitro-3H-imidazo[4,5-b]pyridine and its derivatives?

The synthesis of imidazo[4,5-b]pyridine derivatives often involves cyclization reactions and functional group modifications. For example:

  • Cyclization with ethyl orthoformate : Ethyl 7-chloro-3,4-imidazo[4,5-b]pyridine-5-carbamate can be synthesized via cyclization of intermediates with ethyl orthoformate and concentrated HCl .
  • Phase-transfer catalysis : Derivatives with bromo or phenyl substituents (e.g., 7-bromo-2-phenyl analogs) are synthesized using phase-transfer catalysis in solvents like DMF, with p-toluenesulfonic acid as a catalyst .
  • 1,3-Dipolar cycloaddition : Advanced derivatives are prepared via reactions such as the addition of benzyl azide to alkynyl intermediates under reflux conditions, followed by purification via silica gel chromatography .

Q. How are structural and purity characteristics of this compound validated?

  • Spectroscopic methods : ¹H NMR and ¹³C NMR are critical for confirming substituent positions and molecular integrity. For example, the phenyl group in 7-bromo-2-phenyl derivatives is confirmed via aromatic proton signals .
  • X-ray crystallography : Dihedral angles between fused rings (e.g., imidazo[4,5-b]pyridine and phenyl groups) are measured to confirm spatial arrangements, as seen in studies where angles ranged from 20.4° to 86.0° .
  • Chromatography : Column chromatography (hexane/ethyl acetate) and TLC are standard for isolating pure products .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., nitro, chloro) influence reactivity in nucleophilic substitution reactions?

The nitro and chloro groups at positions 6 and 7 significantly affect reactivity:

  • Chloro group stability : The 7-chloro substituent resists displacement under mild conditions (e.g., NaOMe in refluxing PrOH), but hydrazinolysis with anhydrous hydrazine and HCl can displace it, indicating condition-dependent reactivity .
  • Nitro group effects : The 6-nitro group enhances electrophilicity at adjacent positions, facilitating reactions like cyclization or substitution. Computational studies (e.g., quantum chemical calculations) can predict activation barriers for these reactions .

Q. What experimental design strategies optimize reaction conditions for imidazo[4,5-b]pyridine derivatives?

  • Design of Experiments (DoE) : Statistical methods minimize trials while assessing variables like temperature, solvent polarity, and catalyst loading. For example, phase-transfer catalysis efficiency in DMF was optimized by varying benzaldehyde and 5-bromopyridine-2,3-diamine ratios .
  • Reaction path simulations : Computational tools (e.g., density functional theory) model transition states to identify energetically favorable pathways, reducing trial-and-error approaches .

Q. How can crystallographic data resolve contradictions in substituent orientation and reactivity?

  • Dihedral angle analysis : X-ray data reveal substituent spatial arrangements. For instance, perpendicular phenyl rings (86.0° dihedral angle) in one derivative versus tilted orientations (20.4°) in another explain steric effects on reactivity .
  • Hydrogen bonding networks : Crystal packing interactions (e.g., N–H···O bonds) stabilize certain conformers, influencing solubility and reaction outcomes .

Q. What safety protocols are critical when handling nitro- and chloro-substituted imidazo[4,5-b]pyridines?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal or inhalation exposure .
  • Waste disposal : Neutralize reactive intermediates (e.g., azides) before disposal. For example, sodium azide residues are treated with NaNO₂ to prevent explosive hazards .

Contradictions and Resolutions

  • Chloro group reactivity : shows resistance to displacement under basic conditions, while reports successful bromo substitution via phase-transfer catalysis. This discrepancy highlights the role of solvent and catalyst in activating the chloro group .
  • Synthetic yields : Varied yields (e.g., 62–70%) in cycloaddition reactions versus 75% in phase-transfer methods emphasize the need for condition optimization using DoE .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-chloro-2-methyl-6-nitro-3H-imidazo[4,5-b]pyridine
Reactant of Route 2
7-chloro-2-methyl-6-nitro-3H-imidazo[4,5-b]pyridine

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